Product packaging for 2-Methylbutyl phenylacetate(Cat. No.:CAS No. 61889-11-0)

2-Methylbutyl phenylacetate

Cat. No.: B1617243
CAS No.: 61889-11-0
M. Wt: 206.28 g/mol
InChI Key: CTASGNLIGDMFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbutyl phenylacetate, with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol, is a synthetic organic compound classified as an ester . It is a clear, colorless to pale yellow liquid with a density of approximately 0.988 g/cm³ and a high boiling point near 274.8°C . Its estimated flash point is 103.2°C . The compound is characterized by low solubility in water but is miscible with various common organic solvents, making it suitable for diverse experimental conditions . This compound is primarily of interest in chemical synthesis and materials science research. It serves as a valuable reference standard and building block in methodological studies, such as the development of novel carbonylation techniques for producing phenyl carboxylate esters . Researchers utilize this compound to explore reaction mechanisms and optimize catalytic processes, contributing to advancements in synthetic chemistry. Available data indicates this compound is not known to occur in nature and is intended for laboratory research applications . Disclaimer: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B1617243 2-Methylbutyl phenylacetate CAS No. 61889-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61889-11-0

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-methylbutyl 2-phenylacetate

InChI

InChI=1S/C13H18O2/c1-3-11(2)10-15-13(14)9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

CTASGNLIGDMFEW-UHFFFAOYSA-N

SMILES

CCC(C)COC(=O)CC1=CC=CC=C1

Canonical SMILES

CCC(C)COC(=O)CC1=CC=CC=C1

Other CAS No.

61889-11-0

Origin of Product

United States

Synthetic Routes and Chemical Derivatization of 2 Methylbutyl Phenylacetate

Classical Esterification Methodologies

Traditional chemical synthesis of esters like 2-methylbutyl phenylacetate (B1230308) predominantly relies on esterification reactions, with the Fischer-Speier esterification being a cornerstone method. organic-chemistry.org

Acid-Catalyzed Fischer Esterification for 2-Methylbutyl Phenylacetate Synthesis.masterorganicchemistry.comnih.govbenchchem.com

Fischer esterification is a widely employed method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.comnumberanalytics.com This equilibrium reaction necessitates strategies to favor the formation of the ester, such as using an excess of one reactant or removing the water formed during the reaction. organic-chemistry.orgoperachem.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com The reaction is typically conducted under reflux conditions. operachem.com

Phenylacetic Acid + 2-Methyl-1-butanol (B89646) ⇌ this compound + Water

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution and proceeds through a series of reversible steps, often remembered by the acronym PADPED. masterorganicchemistry.commasterorganicchemistry.com

The six steps of the PADPED pathway are:

P rotonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comnumberanalytics.com

A ddition: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comnumberanalytics.com

D eprotonation: A proton is removed from the attacking alcohol's oxygen. masterorganicchemistry.com

P rotonation: One of the hydroxyl groups of the tetrahedral intermediate is protonated. masterorganicchemistry.com

E limination: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

D eprotonation: The final ester product is formed upon deprotonation. masterorganicchemistry.com

Esterification of Phenylacetic Acid with 2-Methyl-1-butanol.masterorganicchemistry.commasterorganicchemistry.com

The direct esterification of phenylacetic acid with 2-methyl-1-butanol follows the general principles of the Fischer esterification. chegg.com In a laboratory setting, this would typically involve refluxing a mixture of phenylacetic acid and an excess of 2-methyl-1-butanol with a catalytic amount of a strong acid like sulfuric acid. operachem.com The progress of the reaction can be monitored, and upon completion, the this compound is isolated and purified from the reaction mixture.

Biocatalytic and Enzymatic Synthesis Approaches

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, particularly lipases and acyltransferases, are increasingly utilized for ester production due to their high selectivity, mild reaction conditions, and reduced environmental impact. scielo.brrsc.org

Acyltransferase-Catalyzed Transesterification for Ester Production (General Considerations for Phenylacetates).researchgate.netunimib.itmdpi.com

Acyltransferases (EC 2.3.1.x) are enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor. rug.nl In the context of ester synthesis, this often involves the transesterification reaction, where the acyl group of an existing ester (the acyl donor) is transferred to an alcohol. masterorganicchemistry.com For the synthesis of phenylacetates, an acyltransferase can mediate the transfer of the phenylacetyl group from a suitable donor to an alcohol. nih.gov

A key challenge in using hydrolases like acyltransferases for synthesis is the competing hydrolysis reaction, especially in aqueous media. nih.govrug.nl However, some acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), have shown promise in catalyzing transesterification reactions even in the presence of water. nih.govrsc.org Immobilization of the enzyme can further enhance its stability and selectivity towards the desired transesterification reaction over hydrolysis. nih.govresearchgate.net

Optimization of Reaction Conditions for Enzymatic Esterification in Various Solvents.researchgate.netunimib.itmdpi.com

The efficiency of enzymatic esterification is highly dependent on various reaction parameters. Optimization of these conditions is crucial for achieving high conversion rates and yields. Key factors that are often optimized include:

Enzyme Selection and Formulation: Different lipases and acyltransferases exhibit varying activities and selectivities. Immobilized enzymes are often preferred for their enhanced stability and reusability. scielo.br

Solvent System: The choice of solvent can significantly impact enzyme activity and substrate solubility. While organic solvents have been traditionally used, there is a growing interest in using greener solvents or even solvent-free systems. researchgate.netresearchgate.net For instance, the lipase (B570770) from Rhizopus chinensis has shown improved synthetic activity in non-aqueous phases after pretreatment with isooctane. researchgate.net

Water Activity (a_w): In non-aqueous media, the water activity is a critical parameter that affects enzyme performance and the equilibrium position of the reaction. researchgate.net

Temperature and pH: Like all enzymes, lipases and acyltransferases have optimal temperature and pH ranges for their activity. unimib.it

Substrate Concentration and Molar Ratio: The concentrations of the carboxylic acid and alcohol, as well as their molar ratio, influence the reaction rate and equilibrium. mdpi.com

Table 1: Factors Influencing Enzymatic Esterification

Parameter Influence on Reaction Example Findings
Enzyme Source Determines catalytic activity and selectivity. Lipase from Candida antarctica (Novozym 435) is widely used for ester synthesis. researchgate.net
Immobilization Enhances enzyme stability and reusability, can improve selectivity. Immobilization of Mycobacterium smegmatis acyltransferase increased its selectivity for transesterification over hydrolysis by 6.33-fold. nih.govresearchgate.net
Solvent Affects enzyme conformation, substrate solubility, and reaction equilibrium. Hydrophobic solvents like n-heptane can lead to higher conversion yields in the esterification of 2-phenylpropionic acid. researchgate.net
Water Activity (a_w) Crucial for enzyme activity and shifting the reaction equilibrium towards synthesis. Optimization of water activity is a key parameter for efficient esterification in deep eutectic solvents. researchgate.net
Temperature Influences reaction rate and enzyme stability. For the esterification of 2-phenylpropionic acid with ethanol (B145695), conversion yield increased with temperature, with the best results at 50°C. researchgate.net
pH Affects the ionization state of the enzyme and substrates. Optimal pH for the hydrolysis of certain esters by pig liver esterase was found to be 7.0. unimib.it
Acyl Donor The choice of acyl donor in transesterification affects the reaction rate. Vinyl acetate (B1210297) was found to be an effective acyl donor for the synthesis of 2-phenethyl acetate using an immobilized acyltransferase. rsc.orgresearchgate.net

Strategies for Enzyme Immobilization and Reusability in Ester Synthesis

Enzymatic synthesis of esters like this compound offers a green alternative to chemical catalysis, often proceeding under milder conditions with high selectivity. nih.govmdpi.com A significant challenge in enzymatic processes is the cost of the enzyme. mdpi.com Enzyme immobilization addresses this by allowing for enzyme recovery and reuse over multiple reaction cycles, which simplifies downstream processing and enhances the economic feasibility of the process. nih.govmdpi.comnih.gov

Several techniques are employed for enzyme immobilization, broadly categorized as physical and chemical methods. nih.gov Physical methods, such as adsorption, involve weaker interactions like hydrogen bonds and van der Waals forces, making them simple and cost-effective. nih.gov However, these bonds can be susceptible to changes in pH, temperature, and ionic strength, potentially leading to enzyme leaching. nih.gov Chemical methods, like covalent bonding, form strong, stable linkages between the enzyme and the support material, preventing leaching and often increasing the enzyme's thermal stability and half-life. nih.gov

Lipases are the most commonly used enzymes for ester synthesis due to their ability to catalyze esterification, transesterification, and other related reactions. mdpi.comresearchgate.net For instance, lipases from Candida antarctica (Novozym 435), Rhizomucor miehei (Lipozyme RM IM), and Thermomyces lanuginosus (Lipozyme TL IM) are commercially available immobilized preparations used in ester synthesis. nih.govrepec.org The choice of support material, which can range from acrylic resins and silica (B1680970) gel to carbon nanotubes, can significantly influence the immobilized enzyme's activity and stability. nih.govnih.govinrs.ca

The reusability of an immobilized enzyme is a key performance indicator. Studies have shown that immobilized lipases can be reused for multiple cycles with minimal loss of activity. For example, Novozym 435 has been shown to be reusable for up to 10 cycles with only a minor decrease in conversion efficiency. nih.govrepec.org The reusability can be influenced by the reaction conditions and the method used to wash and dry the enzyme between cycles. nih.gov

Table 1: Comparison of Enzyme Immobilization Techniques

Immobilization TechniquePrincipleAdvantagesDisadvantages
Adsorption Physical binding through weak interactions (e.g., van der Waals forces, hydrogen bonds). nih.govSimple, low cost, high retained enzyme activity. nih.govProne to enzyme leaching with changes in pH, temperature, or ionic strength. nih.gov
Covalent Bonding Formation of stable chemical bonds between the enzyme and the support. nih.govStrong binding prevents leaching, increases enzyme stability. nih.govCan sometimes lead to a loss of enzyme activity due to conformational changes.
Entrapment Physical confinement of the enzyme within a porous matrix. nih.govProtects the enzyme from the bulk environment.Can lead to mass transfer limitations for the substrate and product.
Cross-Linking Formation of intermolecular cross-links between enzyme molecules, often with a cross-linking agent. nih.govcsic.esCarrier-free immobilization, high enzyme loading. researchgate.netCan result in diffusion limitations and may be difficult to handle. csic.es

Precursor-Based Synthetic Strategies (General to Phenylacetates)

Hydrolysis and Subsequent Esterification of Phenylacetonitrile (B145931)

A common and versatile route for the synthesis of phenylacetate esters, including this compound, involves the use of phenylacetonitrile (also known as benzyl (B1604629) cyanide) as a precursor. orgsyn.org This two-step strategy first involves the hydrolysis of phenylacetonitrile to form phenylacetic acid, which is then esterified with the desired alcohol. chemicalbook.com

The hydrolysis of phenylacetonitrile can be achieved through both chemical and biocatalytic methods. Chemical hydrolysis is typically carried out using strong acids, such as sulfuric acid, or bases. orgsyn.orgmdma.ch For example, heating phenylacetonitrile with a mixture of sulfuric acid and water leads to the formation of phenylacetic acid. mdma.ch Another approach involves non-catalytic hydrolysis in near-critical water, which is presented as a greener alternative. google.com Biocatalytic hydrolysis using nitrilase enzymes is also an effective method, offering mild reaction conditions. nih.govchemicalpapers.comresearchgate.net Nitrilases catalyze the direct conversion of the nitrile group to a carboxylic acid. researchgate.net

Once phenylacetic acid is obtained, it can be esterified with 2-methylbutanol to yield this compound. This esterification is typically an acid-catalyzed reaction. acs.orgaascit.orgroyalsocietypublishing.org Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like H-β zeolite and cation-exchanged montmorillonite (B579905) clays. acs.orgaascit.orgresearchgate.net The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. royalsocietypublishing.org To drive the equilibrium towards the product side, it is often beneficial to remove the water formed during the reaction. acs.org

Chemical Derivatization for Analytical Applications

Chemical derivatization is a crucial step in the analysis of many organic compounds, including esters like this compound. Derivatization can enhance the volatility and thermal stability of the analyte, improve its chromatographic behavior, and allow for the separation of stereoisomers.

Alkylation and Silylation Techniques for Volatility Enhancement

For analysis by gas chromatography (GC), it is often necessary to derivatize polar functional groups to increase the volatility of the compound. gcms.czresearch-solution.comsigmaaldrich.com While this compound is already an ester, derivatization techniques like alkylation and silylation are more commonly applied to its precursor, phenylacetic acid, or to other analytes in a complex mixture.

Alkylation involves the replacement of an active hydrogen with an alkyl group. gcms.czresearch-solution.com In the context of analyzing acidic precursors, esterification is a form of alkylation that converts carboxylic acids into less polar and more volatile esters. gcms.czsigmaaldrich.com Various reagents can be used for this purpose, including diazoalkanes and boron trifluoride in an alcohol. research-solution.com

Silylation is another widely used derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.gov Silylating reagents are highly reactive and can derivatize a wide range of functional groups, including acids and alcohols. This process significantly reduces the polarity and increases the volatility of the analyte, making it more suitable for GC analysis.

Chiral Derivatization for Enantiomeric Separation and Analysis

This compound possesses a chiral center in the 2-methylbutyl moiety, meaning it can exist as two enantiomers (R and S forms). The separation and quantification of these enantiomers are important, as they can have different sensory properties. researchgate.net Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral selector.

Chiral derivatization is a technique used to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA). wikipedia.org Diastereomers have different physical properties and can be separated by standard chromatographic techniques like GC or HPLC. wikipedia.orgyakhak.org

For the analysis of chiral alcohols like 2-methylbutanol (a precursor to this compound), or for the chiral amine if one were analyzing a related amide, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. wikipedia.org Reaction with the chiral alcohol or amine results in the formation of diastereomeric esters or amides, respectively, which can then be separated and quantified. wikipedia.org Other CDAs, such as α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), have also been developed. wikipedia.org The separated diastereomers can be analyzed by techniques like NMR spectroscopy to determine the enantiomeric excess of the original sample. researchgate.net Alternatively, direct enantiomeric separation can be achieved using chiral stationary phases in GC or HPLC without the need for derivatization. yakhak.orgresearchgate.net

Natural Occurrence and Biosynthetic Pathways of 2 Methylbutyl Phenylacetate

Identification in Biological Matrices

The occurrence of 2-methylbutyl phenylacetate (B1230308) has been documented in a range of plant-based materials, fermented beverages, and as a metabolite of certain fungi. Its presence is a key factor in the characteristic aroma of these products.

Presence in Plant-Derived Products (e.g., Apple Pomace)

2-Methylbutyl phenylacetate has been identified as a volatile compound present in apple pomace, the solid residue remaining after juice extraction. atamanchemicals.comuab.catsigmaaldrich.com In a study examining the degradation of apple pomace under various storage conditions, 2-methylbutyl acetate (B1210297), a related ester, was found in abundant concentrations and is considered a primary aroma of apples. uab.cat While isoamyl phenylacetate (3-methylbutyl phenylacetate) is explicitly mentioned as a volatile compound in apple pomace, the presence of its isomer, this compound, is also implied within the broader context of branched-chain esters contributing to apple aroma. atamanchemicals.comsigmaaldrich.comsigmaaldrich.com

Detection in Fermented Beverages (e.g., Wines, Beers)

Fermented beverages such as wines and beers are complex matrices containing a wide array of volatile compounds that define their aroma. 2-Methylbutyl acetate, the acetate ester of 2-methylbutanol, has been reported in various fermented products including Scotch whiskey, white wine, beer, cider, and rum. chemicalbook.com In pomegranate alcoholic beverages, 2-methylbutyl acetate was detected in all samples, contributing to the fruity aroma. mdpi.com Specifically in wines, the (S)-enantiomer of 2-methylbutyl acetate is exclusively found and its levels are generally higher in red wines compared to white wines of the same age. researchgate.net Although often present at subthreshold concentrations, it has been shown to enhance the perception of fruity aromas like blackberry and banana. researchgate.net

In the context of beer, the metabolism of branched-chain amino acids by yeast leads to the formation of higher alcohols and their corresponding esters. brewingforward.com Isoleucine, in particular, is the precursor to 2-methylbutanol, which can then be esterified to form esters like 2-methylbutyl acetate. brewingforward.com A comprehensive study comparing the aroma profiles of beer and wine identified numerous common odorants, highlighting the importance of fermentation-derived compounds. nih.govacs.org

Table 1: Presence of this compound and Related Esters in Fermented Beverages

Beverage Compound Significance
Wine (S)-2-Methylbutyl acetate Exclusively the S-enantiomer is found; enhances fruity aroma perception. researchgate.net
Beer 2-Methylbutyl acetate Formed from isoleucine metabolism by yeast during fermentation. brewingforward.com
Pomegranate Alcoholic Beverage 2-Methylbutyl acetate Detected in all samples, contributing to the fruity aroma. mdpi.com
Cider 2-Methylbutyl acetate A key volatile compound contributing to the characteristic aroma. chemicalbook.com
Scotch Whiskey 2-Methylbutyl acetate Reported as a volatile component. chemicalbook.com

Volatile Organic Compound Profiles from Fungal Metabolites

Various fungi are known to produce a diverse range of volatile organic compounds. In the genus Aspergillus, esters derived from branched-chain alcohols, including 2-methylbutyl acetate, have been identified. beilstein-journals.org The biosynthesis of these esters is linked to the metabolism of amino acids like isoleucine. beilstein-journals.org Furthermore, VOCs produced by the yeast Hanseniaspora uvarum, which include 2-methylbutyl acetate, have been shown to effectively control the incidence of Botrytis cinerea in strawberries and cherries. nih.gov Antagonistic yeasts such as Pichia spp. also produce a variety of VOCs, with 2-phenylethanol (B73330) often being a major component, which plays a role in inhibiting other fungi. nih.govfrontiersin.org

Elucidation of Biosynthetic Routes

The formation of this compound involves the convergence of pathways that produce both the alcohol and the acid moieties of the ester.

Investigations into the Oxepin-CoA Pathway for Phenylacetate Esters

The phenylacetic acid portion of this compound is catabolized in some aerobic bacteria through the oxepin-CoA pathway. This pathway begins with the activation of phenylacetate to phenylacetyl-CoA by the enzyme phenylacetate-CoA ligase (PaaK). acs.orgfrontiersin.org The phenylacetyl-CoA is then epoxidized by a multicomponent monooxygenase (PaaABCE) to form 1,2-epoxyphenylacetyl-CoA. acs.orgfrontiersin.org An isomerase, PaaG, then converts this epoxide into an oxepin-CoA derivative. acs.orgfrontiersin.orgacs.org This heterocyclic intermediate is further processed by other enzymes in the pathway. frontiersin.orgmdpi.com While this pathway details the degradation of phenylacetic acid, the activated intermediate, phenylacetyl-CoA, is a key precursor for the biosynthesis of phenylacetate esters.

Amino Acid Precursor Metabolism Leading to Branched-Chain Alcohols and Esters

The 2-methylbutyl alcohol moiety of this compound is derived from the metabolism of the branched-chain amino acid (BCAA) isoleucine. nih.govresearchgate.net This metabolic link has been established in various fruits, where the production of branched-chain esters is directly tied to the catabolism of BCAAs. nih.govresearchgate.net The biosynthesis begins with the transamination of isoleucine to its corresponding α-keto acid, which is catalyzed by branched-chain amino acid transaminases (BCATs). researchgate.net Subsequent enzymatic steps, including decarboxylation and reduction, convert the α-keto acid into 2-methylbutanol. researchgate.net

Research using inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in BCAA biosynthesis, has demonstrated that the formation of branched-chain esters in fruits like apples is dependent on the de novo synthesis of their amino acid precursors. nih.govbiorxiv.org When AHAS is inhibited, the production of both BCAAs and their corresponding esters decreases significantly. nih.govbiorxiv.org This indicates that the pool of pre-existing amino acids is not the primary source for the synthesis of these volatile esters during fruit ripening. nih.govbiorxiv.org The final step in the formation of this compound is the esterification of 2-methylbutanol with an activated form of phenylacetic acid, likely phenylacetyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). researchgate.net

Table 2: Key Enzymes and Intermediates in the Biosynthesis of this compound

Moiety Precursor Key Enzyme(s) Key Intermediate(s)
Phenylacetate Phenylacetic Acid Phenylacetate-CoA ligase (PaaK) Phenylacetyl-CoA
2-Methylbutyl Alcohol Isoleucine Branched-chain amino acid transaminase (BCAT), Decarboxylase, Alcohol dehydrogenase α-keto-β-methylvalerate, 2-methylbutanal
Esterification 2-Methylbutanol + Phenylacetyl-CoA Alcohol acyltransferase (AAT) This compound

Advanced Analytical and Spectroscopic Characterization of 2 Methylbutyl Phenylacetate

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of volatile and semi-volatile compounds like 2-methylbutyl phenylacetate (B1230308). The choice of technique is dictated by the complexity of the sample matrix and the specific analytical goal, such as determining concentration, identifying enantiomeric distribution, or analyzing related non-volatile precursors.

The identification of 2-methylbutyl phenylacetate is typically achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from established spectral libraries like the NIST library. scielo.org.zaoup.com For instance, in the analysis of brandies, GC-MS has been successfully employed to identify a wide array of volatile compounds, including 3-methylbutyl acetate (B1210297), a structurally related ester. semanticscholar.org Similarly, studies on the volatile composition of wines have utilized GC-MS to identify and quantify numerous esters, alcohols, and other compounds that contribute to the final aroma, with 3-methylbutyl acetate being a frequently detected component. scielo.org.za

Table 1: GC-MS Parameters for Volatile Compound Analysis

ParameterValueReference
Column Type DB-Wax or equivalent polar column semanticscholar.org
Carrier Gas Helium semanticscholar.orgnih.gov
Injection Mode Splitless semanticscholar.orgnih.gov
Ionization Mode Electron Impact (EI) at 70 eV semanticscholar.org
Mass Range m/z 32-500 semanticscholar.org

This table presents typical parameters for the GC-MS analysis of volatile compounds, including esters like this compound.

Retention Time Locking (RTL) is a technique used in gas chromatography to ensure consistent retention times for analytes across different instruments and over extended periods. studylib.net This is particularly beneficial for the analysis of complex mixtures where accurate and reproducible identification of compounds like this compound is crucial. manuallib.com RTL works by adjusting the column head pressure to match the retention time of a specific compound (the locking compound) to a predetermined value. manuallib.com This compensates for variations in column length, film thickness, and carrier gas flow that can cause retention times to shift. studylib.net

The European Union has recognized GC-MS with RTL as a suitable analytical method for the identification of feed additives, including 3-methylbutyl phenylacetate. europa.eueuropa.eu This underscores the reliability and regulatory acceptance of this technique for quality control purposes. By locking the retention time of a known compound, analysts can confidently compare chromatograms and identify target compounds in different samples, even when analyzed on different GC-MS systems. studylib.net This is especially valuable in flavor and fragrance analysis where complex profiles need to be consistently monitored. studylib.net

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile compounds from various matrices before their analysis by GC-MS. redalyc.orgmdpi.comresearchgate.net It is a simple, rapid, and sensitive method that has become a dominant technique in flavor and off-flavor analysis. researchgate.net The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. inia.uy When the fiber is exposed to the headspace of a sample or immersed in a liquid sample, analytes partition from the sample matrix onto the fiber coating. inia.uy After extraction, the fiber is transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by the mass spectrometer. scielo.org.za

The choice of fiber coating is crucial for the selective extraction of target analytes. redalyc.org For the analysis of esters like this compound in alcoholic beverages, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber has been shown to be effective. scielo.org.za SPME-GC-MS has been successfully applied to characterize the volatile profiles of various food products, including honey, wine, and distilled liquors. scielo.org.zamdpi.commdpi.com For example, in the analysis of Korean distilled soju, HS-SPME-GC-MS was used to identify numerous volatile compounds, including esters that contribute to the fruity and sweet aromas. mdpi.com Similarly, in the study of brandies, HS-SPME was optimized to extract a wide range of volatile compounds, demonstrating its utility in characterizing complex aroma profiles. semanticscholar.org

Table 2: Optimized HS-SPME Conditions for Brandy Analysis

ParameterOptimal ConditionReference
Extraction Temperature 50°C semanticscholar.org
Extraction Time 30 min semanticscholar.org
Salt Addition 2.0 g semanticscholar.org
Ethanol (B145695) Concentration 10% (v/v) semanticscholar.org

This table details the optimized parameters for headspace solid-phase microextraction (HS-SPME) used in the analysis of volatile compounds in brandy.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. gcms.czscielo.br This makes it particularly suitable for the analysis of extremely complex mixtures, such as those found in food and beverage aromas. nih.govmdpi.com In GCxGC, two columns with different stationary phase selectivities are coupled in series. gcms.cz The entire effluent from the first-dimension column is sequentially trapped, focused, and re-injected onto the second, shorter, and faster-separating column. gcms.cz This results in a two-dimensional chromatogram with peaks separated based on their volatility in the first dimension and their polarity in the second dimension, providing a structured and highly detailed chemical fingerprint of the sample. scielo.br

When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-MS offers both high separation power and rapid, sensitive detection, allowing for the reliable identification and quantification of trace-level compounds in complex matrices. nih.gov This technique has been successfully applied to the analysis of flavor compounds in dairy products, chocolate, and alcoholic beverages. nih.govmdpi.comub.edu The enhanced separation provided by GCxGC can reveal minor components, such as this compound, that might be co-eluted and masked by more abundant compounds in a one-dimensional GC analysis. gcms.cz The structured nature of GCxGC chromatograms, where compounds of the same chemical class often appear in specific regions of the 2D plot, can aid in the identification of unknown compounds. scielo.br

Many flavor compounds, including esters like this compound, can exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers often possess distinct sensory properties. Chiral gas chromatography is a specialized GC technique used to separate and quantify the individual enantiomers of a chiral compound. gcms.cz This is typically achieved by using a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with the two enantiomers, leading to their separation. gcms.cz

The enantiomeric distribution of flavor compounds can provide valuable information about the authenticity of a product, its origin, and the biochemical pathways involved in its formation. For example, a study on 2-methylbutyl acetate in wines using chiral gas chromatography with a γ-cyclodextrin stationary phase revealed the exclusive presence of the (S)-enantiomer. nih.govresearchgate.net This finding highlights the stereospecificity of the enzymes involved in its formation during fermentation. The ability to determine the enantiomeric ratio of this compound would be crucial for a complete understanding of its contribution to the aroma of a product and for detecting potential adulteration with synthetic, racemic mixtures. The separation of enantiomers can also be achieved by derivatizing the chiral analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. nih.gov

While GC-based methods are ideal for analyzing volatile compounds like this compound, high-performance liquid chromatography (HPLC) is the preferred technique for the analysis of its non-volatile precursors and derivatives. The formation of this compound in natural systems involves the esterification of phenylacetic acid with 2-methylbutanol. HPLC can be used to quantify these precursor molecules, providing insights into the biochemical pathways leading to the formation of the final ester.

For instance, HPLC has been employed to determine the concentration of phenylacetic acid in various food matrices, such as mead, where it is recognized as an important odorant. researchgate.net Similarly, methods for the simultaneous determination of phenylbutyric acid and its metabolite, phenylacetic acid, in biological samples have been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective version of HPLC. nih.gov Although direct analysis of the highly volatile 2-methylbutanol by HPLC is less common, the technique is well-suited for analyzing its potential glycosidically bound, non-volatile forms, which can act as flavor precursors. nih.gov The analysis of these precursors by HPLC provides a more complete picture of the flavor potential of a product.

Spectroscopic Methods for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. chegg.com The protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). The benzylic protons (–CH₂–) adjacent to the phenyl group and the ester functionality show a characteristic singlet at approximately 3.6 ppm. The protons of the 2-methylbutyl group exhibit specific chemical shifts and splitting patterns that allow for their unambiguous assignment. chegg.com For instance, the methylene (B1212753) protons (–O–CH₂–) of the ester group are typically found further downfield due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 170-175 ppm. The carbons of the phenyl ring produce a series of signals in the aromatic region (approximately 125-135 ppm). The benzylic carbon and the carbons of the 2-methylbutyl group also give rise to distinct signals at higher field strengths, allowing for a complete assignment of the carbon skeleton. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H7.2-7.4 (m)127-134
Phenyl-C (ipso)-~134
-CH₂- (benzyl)~3.6 (s)~41
C=O-~171
-O-CH₂-~4.1 (t)~65
-CH(CH₃)-~1.7 (m)~34
-CH₂- (ethyl)~1.4 (m)~26
-CH₃ (ethyl)~0.9 (t)~11
-CH₃ (methyl)~0.9 (d)~16

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly based on solvent and experimental conditions. (m = multiplet, s = singlet, t = triplet, d = doublet)

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1730-1750 cm⁻¹. nih.govnist.gov This prominent peak is a key diagnostic feature for the presence of the ester functionality.

Other significant absorptions include those for the C–O stretch of the ester, which are usually found in the region of 1000-1300 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring (around 1450-1600 cm⁻¹) and C–H stretching vibrations from the aromatic protons (above 3000 cm⁻¹). The C–H stretching vibrations of the aliphatic 2-methylbutyl group are observed just below 3000 cm⁻¹. nih.gov

Different IR techniques can be employed for analysis:

Fourier Transform Infrared (FTIR) Spectroscopy: A common method that provides high-resolution spectra. nih.gov

Attenuated Total Reflectance (ATR)-IR Spectroscopy: This technique is useful for analyzing liquid or solid samples directly without extensive preparation. nih.gov

Vapor Phase IR Spectroscopy: Analysis of the compound in the gas phase can reveal subtle spectral details that may be obscured in the condensed phase. nih.gov

Interactive Data Table: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (ester)Stretch1730 - 1750
C-O (ester)Stretch1000 - 1300
C=C (aromatic)Stretch1450 - 1600
C-H (aromatic)Stretch> 3000
C-H (aliphatic)Stretch< 3000

Mass Spectrometry for Fragmentation Pattern Analysis (EI, CI-B)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (206.28 g/mol ). nist.gov

Common fragmentation pathways for esters include cleavage of the bond alpha to the carbonyl group and McLafferty rearrangements. For this compound, characteristic fragment ions would include the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable fragment arising from the phenylacetyl moiety. Another significant fragment would be the benzyl (B1604629) cation (C₇H₇⁺), also at m/z 91. Loss of the 2-methylbutyl group would lead to a fragment at m/z 135. The 2-methylbutyl cation itself may be observed at m/z 71.

Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique that results in less fragmentation and often a more prominent molecular ion peak or a protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight of the compound. For this compound, a CI-MS spectrum would be expected to show a strong signal at m/z 207 ([M+H]⁺). nih.gov

Interactive Data Table: Prominent Mass Spectral Fragments of this compound (EI)

m/z Proposed Fragment Ion Formula
206Molecular Ion[C₁₃H₁₈O₂]⁺
135[M - C₅H₁₁]⁺[C₈H₇O₂]⁺
91Tropylium Ion / Benzyl Cation[C₇H₇]⁺
712-Methylbutyl Cation[C₅H₁₁]⁺

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single, high-quality crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density and, consequently, the atomic positions within the crystal lattice.

Chemical Reactivity and Mechanistic Studies of 2 Methylbutyl Phenylacetate

Hydrolytic Cleavage of Ester Linkages (Acid-Catalyzed and Enzymatic)

The cleavage of the ester bond in 2-methylbutyl phenylacetate (B1230308) to yield phenylacetic acid and 2-methylbutanol is a fundamental reaction that can be achieved under both acidic and enzymatic conditions.

Enzymatic Hydrolysis: Enzymatic hydrolysis of esters offers a milder and often more selective alternative to chemical methods. Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are a class of enzymes widely used for this purpose. nih.gov These enzymes can catalyze the hydrolysis of a broad range of esters in both aqueous and non-aqueous media. researchgate.net The catalytic mechanism of lipases typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the active site. mdpi.com The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate and then an acyl-enzyme complex. This complex is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. researchgate.net

Studies on various phenylacetate esters have shown that lipases, such as those from Candida rugosa, can effectively catalyze their hydrolysis. nih.gov The rate and enantioselectivity of these reactions are sensitive to the structure of the ester. nih.gov For 2-methylbutyl phenylacetate, the bulky 2-methylbutyl group would be expected to influence the rate of enzymatic hydrolysis, as increased steric bulk near the reaction center can decrease the reaction rate by hindering the substrate's access to the enzyme's active site. nih.gov

Table 1: Factors Influencing Lipase-Catalyzed Hydrolysis of Phenylacetate Esters


FactorObservation in Phenylacetate Ester SystemsAnticipated Effect on this compound
Steric Bulk (Acyl Group)Increased steric bulk of the α-substituent on the phenylacetic acid moiety significantly decreases the reaction rate. nih.govThe phenylacetyl group is constant.
Steric Bulk (Alcohol Group)Bulky alcohol groups can hinder access to the enzyme's active site, potentially lowering the reaction rate.The branched 2-methylbutyl group is sterically more demanding than linear or smaller alkyl groups, which may lead to a slower hydrolysis rate compared to methyl or ethyl phenylacetate.
Enzyme SourceDifferent lipases (e.g., from *Candida rugosa*, *Pseudomonas cepacia*) exhibit different activities and selectivities. [5, 24]Screening various lipases would be necessary to find the most efficient biocatalyst for the hydrolysis of this compound.
Reaction MediumpH, temperature, and the presence of organic co-solvents significantly impact enzyme activity and stability. researchgate.netOptimization of reaction conditions would be crucial for achieving high conversion rates.

Transesterification Processes and Kinetics

Transesterification, or alcoholysis, is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this could involve reacting it with another alcohol (e.g., methanol) in the presence of a catalyst to form methyl phenylacetate and 2-methylbutanol. This reaction is reversible and is typically catalyzed by acids or bases.

Research on the transesterification of phenyl acetate (B1210297) with various alcohols has been conducted using different catalytic systems. For instance, zinc(II) coordination polymers have been employed as heterogeneous catalysts for the transesterification of phenylacetate with alcohols. researchgate.net The kinetics of such reactions are influenced by several factors:

Nature of the Alcohol: The steric hindrance of the incoming alcohol plays a crucial role. Studies have shown that the reactivity of alcohols in transesterification reactions often follows the order: primary > secondary > tertiary. researchgate.net For example, the reaction rate for ethanol (B145695) is higher than for more sterically hindered alcohols like iso-propanol or tert-butanol. researchgate.net

Catalyst Type: Both homogeneous acid catalysts (like sulfuric acid) and heterogeneous catalysts can be used. mdpi.comresearchgate.net The choice of catalyst affects reaction conditions and rates. Acid-catalyzed transesterification generally requires a large excess of the alcohol to drive the equilibrium toward the products. mdpi.com

Temperature and Molar Ratio: Reaction kinetics are highly dependent on temperature and the molar ratio of reactants. unl.edu An increase in temperature generally increases the reaction rate, but can also lead to side reactions. researchgate.net

In a kinetic study involving the transesterification of phenyl salicylate, it was found that the reaction rate depends on the concentration of the alkanol. scribd.com While the reactants of this compound are different, the general principles of mass transfer and kinetic control would apply. Initially, the reaction may be mass-transfer controlled due to the immiscibility of the reactants, and as the product esters are formed, they can act as a mutual solvent, leading to a kinetically controlled regime. unl.edu

Table 2: Catalytic Systems Used in the Transesterification of Phenylacetate Esters


Catalyst SystemSubstrateAlcoholKey FindingReference
Trimetallic Zinc(II) ComplexesPhenyl acetateMethanol (B129727)Significantly catalyzed the reaction at 50 °C compared to an uncatalyzed control reaction. unl.edu
Zinc(II) Coordination PolymersPhenylacetateVarious alcoholsDemonstrated significant steric effects from substrate alcohols, with reactivity decreasing as alcohol bulkiness increased. unl.edu
Homogeneous Acid (e.g., H₂SO₄)General EstersMethanolThe reaction proceeds through a classical AAC2 mechanism, with a calculated free energy barrier of ~23 kcal/mol for ethyl acetate.

Reduction Reactions of Phenylacetate Esters and Related Compounds

Esters, including this compound, can be reduced to primary alcohols. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters. ic.ac.ukmasterorganicchemistry.comdavuniversity.org

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. pearson.comyoutube.com This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide leaving group (2-methylbutoxide in this case) to form an aldehyde intermediate. The aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. Therefore, the reduction of this compound with LiAlH₄ would yield two alcohol products after an acidic workup: 2-phenylethanol (B73330) (from the phenylacetate moiety) and 2-methylbutanol (from the ester alkyl group).

It is noteworthy that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but can be used in combination with activating agents. researchgate.net Catalytic methods for the reduction of the parent carboxylic acid, phenylacetic acid, using manganese(I) catalysts and hydrosilanes have also been developed, which proceed via a silyl (B83357) ester intermediate. nih.gov

Investigation of Derivatization Reactions and Product Characterization

Derivatization is a chemical modification technique used to convert a compound into a product of similar chemical structure, called a derivative, which is more suitable for a particular analytical method, often gas chromatography (GC) or GC-mass spectrometry (GC-MS). semanticscholar.orgresearchgate.net The primary goals of derivatization in this context are to increase volatility and thermal stability, and to improve chromatographic separation and detection sensitivity. gcms.czjfda-online.com

For a compound like this compound, derivatization is typically not performed on the ester itself. Instead, it would be applied to its hydrolysis products, phenylacetic acid and 2-methylbutanol, to facilitate their analysis.

Derivatization of Phenylacetic Acid: Carboxylic acids are often derivatized to their more volatile ester or silyl derivatives.

Esterification: Phenylacetic acid can be converted to its methyl ester using reagents like boron trifluoride in methanol (BF₃-MeOH). researchgate.net

Silylation: The acidic proton of the carboxyl group can be replaced with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.

Derivatization of 2-Methylbutanol: Alcohols are frequently derivatized to improve their chromatographic properties.

Silylation: The active hydrogen of the hydroxyl group is readily replaced by a TMS group using silylating reagents. gcms.cz

Acylation: Alcohols can be converted to esters using acylating agents like anhydrides or acyl chlorides in the presence of a catalyst. jfda-online.com

The characterization of these derivatives and the original ester is accomplished using standard spectroscopic and chromatographic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and GC-MS, which provide information about the molecular structure and purity.

Structure-Reactivity Relationship Studies in Phenylacetate Ester Systems

The reactivity of an ester is profoundly influenced by the electronic and steric properties of both its acyl and alkoxy components. In the phenylacetate ester system, these relationships are critical for understanding reaction rates and mechanisms.

Electronic Effects: The phenyl group attached to the acetyl moiety in phenylacetate esters is electron-withdrawing, which can influence the reactivity of the adjacent carbonyl group. However, the reactivity is more significantly impacted by the nature of the leaving group (the phenoxy group in phenyl acetate, or the 2-methylbutoxy group in this compound). In the hydrolysis of substituted phenyl esters of phenylacetic acid, the reaction rate is highly sensitive to substituents on the phenyl leaving group. rsc.org This indicates that the stability of the leaving alkoxide or phenoxide is a key factor in the rate-determining step. For this compound, the leaving group is an aliphatic alkoxide, which is less stable than a phenoxide, making the ester linkage generally less susceptible to nucleophilic attack than that of phenyl acetate.

Steric Effects: Steric hindrance plays a major role in the reactivity of esters.

In the Acyl Group: Studies on the enzymatic hydrolysis of α-substituted phenylacetic acid esters show that increasing the steric bulk of the α-substituent dramatically decreases the reaction rate. nih.gov

In the Alkoxy Group: The 2-methylbutyl group in this compound is a branched, sterically demanding group. This bulkiness can hinder the approach of nucleophiles (like water, hydroxide, or an enzyme's active site) to the carbonyl carbon, thereby slowing down reaction rates for hydrolysis and transesterification compared to esters with smaller, unbranched alkyl groups (e.g., methyl or ethyl phenylacetate). researchgate.netresearchgate.net

Conformational preferences also play a role. Studies on phenyl acetate show that its conformation is governed by a balance of steric effects and n→π* interactions between the lone-pair electrons on the carbonyl oxygen and the π* orbitals of the phenyl group. researchgate.net The introduction of the bulky 2-methylbutyl group would add further steric constraints that could influence the preferred conformation and, consequently, the accessibility of the carbonyl group to reagents.

Computational Chemistry and Theoretical Investigations of 2 Methylbutyl Phenylacetate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which in turn govern its reactivity and physical characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic structure of molecules. frontiersin.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. researchgate.net This approach provides a framework for calculating various molecular properties and reactivity descriptors.

The reactivity of a molecule like 2-methylbutyl phenylacetate (B1230308) is governed by the distribution of its electron density. DFT can be used to calculate conceptual DFT descriptors, which help in predicting how and where a molecule might react. frontiersin.orgresearchgate.net These descriptors are derived from the change in energy as electrons are added or removed.

Key DFT-based reactivity descriptors include:

Fukui Functions: These functions indicate the most likely sites for nucleophilic or electrophilic attack. For a phenylacetate, DFT calculations could predict the reactivity of the carbonyl carbon, the ester oxygen, and different positions on the phenyl ring.

Chemical Potential: Related to the molecule's electronegativity, it indicates the tendency of electrons to escape from the system.

Hardness and Softness: These concepts, formalized within DFT, help to predict the favorability of a reaction based on the "Hard and Soft Acids and Bases" (HSAB) principle. A reaction is more favorable between a soft acid and a soft base, or a hard acid and a hard base.

While specific DFT studies on 2-methylbutyl phenylacetate are not prevalent in the literature, the principles are broadly applicable. For the phenylacetate moiety, DFT can elucidate how the electronic properties of the phenyl group influence the reactivity of the ester functional group, and vice-versa. For instance, calculations can quantify the electron-withdrawing or -donating character of the phenoxy group attached to the carbonyl carbon, thereby predicting its susceptibility to hydrolysis or other reactions. The theory can also be extended to study excited states, providing insights into photochemical processes. aappsbulletin.orgchemrxiv.org

DFT Reactivity DescriptorSignificance for Phenylacetate Reactivity
Fukui Function (f(r)) Identifies specific atoms (e.g., carbonyl carbon, aromatic carbons) most susceptible to electrophilic or nucleophilic attack.
Chemical Potential (μ) Measures the overall escaping tendency of electrons, indicating the molecule's general reactivity.
Global Hardness (η) Quantifies the resistance to change in electron distribution; a higher value suggests lower reactivity.
Local Softness (s(r)) Pinpoints the most reactive sites within the molecule for reactions with soft reagents.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are computational techniques that apply classical mechanics to study the physical movements and interactions of atoms and molecules over time.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is crucial in drug discovery and for understanding biological processes. mdpi.com For ester compounds, which are common in biological systems and pharmacology, docking can elucidate how they interact with enzyme active sites or cellular receptors. researchgate.netmdpi.com

The process involves:

Preparation of Receptor and Ligand: Three-dimensional structures of the receptor (e.g., an enzyme like lipase (B570770) or esterase) and the ligand (an ester) are prepared. This includes adding hydrogen atoms and assigning partial charges. dergipark.org.tr

Search Algorithm: The ligand is placed in various positions and orientations within the receptor's binding site. A search algorithm explores the conformational space of the ligand to find the best possible fits. nih.gov

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. nih.govmdpi.com

In studies of general ester systems, molecular docking has revealed key interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the biological activity or enzymatic processing of the ester.

Type of InteractionDescription in Ester-Receptor Complexes
Hydrogen Bonds The carbonyl oxygen of the ester group frequently acts as a hydrogen bond acceptor with amino acid residues like serine or histidine in an enzyme's active site. mdpi.com
Hydrophobic Interactions The alkyl and aryl (phenyl) parts of the ester engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine). mdpi.com
Pi-Alkyl / Pi-Pi Stacking The phenyl ring of a phenylacetate can interact with aromatic residues (e.g., tyrosine, tryptophan) via pi-pi stacking or with alkyl side chains via pi-alkyl interactions. mdpi.com

Molecular Dynamics (MD) is a simulation technique that calculates the time-dependent behavior of a molecular system. mdpi.com MD simulations provide detailed information on the conformational changes, flexibility, and dynamics of molecules like esters. mdpi.comacs.org A simulation involves calculating the forces between atoms and using Newton's equations of motion to predict their movements over a specific period. mdpi.com

For an ester like this compound, MD simulations can be used to:

Analyze Conformational Preferences: Determine the most stable three-dimensional shapes (conformers) of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). acs.orgnih.gov

Study Dynamic Behavior: Observe the rotation around single bonds, such as the C-O bond of the ester linkage or the bonds within the 2-methylbutyl group, to understand the molecule's flexibility.

Simulate Bulk Properties: For a large number of ester molecules, MD can predict properties like density, viscosity, and self-assembly behavior (e.g., micelle formation for amphiphilic esters). mdpi.com

The setup for a typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule(s) in a simulation box, and setting conditions like temperature and pressure. mdpi.com The simulation then proceeds for a set time (from nanoseconds to microseconds), generating a trajectory of atomic positions that can be analyzed.

MD Simulation ParameterTypical Value/SettingPurpose
Force Field OPLS, CHARMM, AMBERDefines the potential energy function for interatomic interactions. mdpi.com
Simulation Box Cubic, RectangularDefines the periodic boundary conditions to simulate a bulk system. mdpi.com
Solvent Model SPC, TIP3P (for water)Explicitly or implicitly models the effect of the solvent. nih.gov
Time Step 1-2 femtoseconds (fs)The interval at which forces and positions are updated. nih.gov
Simulation Length 10-1000 nanoseconds (ns)The total time simulated to observe the molecular motions. mdpi.com
Ensemble NVT (constant volume), NPT (constant pressure)Controls the thermodynamic variables of the system.

Cheminformatics and Chemometric Approaches

Cheminformatics and chemometrics involve the use of computational, mathematical, and statistical methods to analyze chemical data, allowing for the interpretation of complex datasets and the classification of samples.

Chemometrics applies multivariate statistical methods to chemical data. distantreader.orgresearchgate.net When analyzing samples containing this compound, such as in food science, environmental monitoring, or quality control, analytical instruments (e.g., gas chromatography-mass spectrometry, GC-MS) can generate large and complex datasets. mdpi.com Chemometrics provides the tools to extract meaningful information from this data. chemometrics.ru

Common chemometric techniques include:

Principal Component Analysis (PCA): A powerful tool for reducing the dimensionality of data. mdpi.comchemometrics.ru PCA can take a large set of variables (e.g., the abundance of dozens of volatile compounds in a sample) and transform them into a smaller set of uncorrelated variables called principal components. This allows for the visualization of patterns and groupings in the data, for example, to classify fruit samples based on their ester profiles or to identify sources of pollution. distantreader.org

Cluster Analysis (CA): Used to group samples based on their similarities. researchgate.net For instance, samples containing different relative amounts of this compound and other related esters could be clustered to distinguish between different product batches or origins.

Linear Discriminant Analysis (LDA): A supervised classification method used to build a model that can predict the class of a new sample based on its measured characteristics. researchgate.net

These methods are essential for interpreting the complex chemical fingerprints of samples where this compound may be one of many components, enabling robust classification and characterization. distantreader.org

Chemometric MethodApplication to Analytical DataExample for Phenylacetate-Containing Samples
Principal Component Analysis (PCA) Exploratory data analysis, pattern recognition, and data visualization. chemometrics.ruDifferentiating between batches of a fragrance based on the relative concentrations of this compound and other volatile compounds.
Cluster Analysis (CA) Unsupervised classification of samples into groups based on similarity. researchgate.netGrouping environmental water samples to identify a common source of ester pollutants.
Linear Discriminant Analysis (LDA) Supervised classification to predict the category of a sample. researchgate.netBuilding a model to classify a fruit juice as authentic or adulterated based on its ester profile.

Predictive Modeling of Chemical Behavior Based on Molecular Descriptors

In the field of computational chemistry, predictive modeling serves as a powerful tool to forecast the chemical and biological behavior of molecules, thereby minimizing the need for extensive and time-consuming experimental studies. This approach is rooted in the principle that the properties and activities of a chemical compound are intrinsically linked to its molecular structure. By quantifying various aspects of a molecule's structure into numerical values known as molecular descriptors, it becomes possible to develop mathematical models that correlate these descriptors with specific behaviors or properties. These models, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) equations, can then be used to predict the behavior of new or untested compounds.

While specific predictive modeling studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies can be effectively illustrated by examining studies on structurally related compounds, such as other esters. Research in areas like predictive toxicology for esters demonstrates the application and utility of this computational approach. For instance, predictive models have been successfully developed for the aquatic toxicity of aliphatic esters, a class of compounds to which this compound belongs. nih.govresearchgate.net

A typical workflow for such a study involves several key steps. Initially, a dataset of compounds with known experimental values for the property of interest (e.g., toxicity) is compiled. For each of these compounds, a wide range of molecular descriptors is calculated using specialized software. These descriptors can be categorized into several classes, including constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), geometric (related to the 3D structure), and quantum-chemical descriptors (derived from quantum mechanical calculations).

Following the calculation of descriptors, a crucial step is feature selection, where statistical techniques are employed to identify the subset of descriptors that are most relevant to the property being modeled. This is often achieved using methods like genetic algorithms, which mimic the process of natural selection to find the optimal combination of descriptors. nih.govresearchgate.net Once the most pertinent descriptors are selected, a mathematical model is constructed to establish a quantitative relationship between these descriptors and the observed activity. Multiple Linear Regression (MLR) is a commonly used technique for this purpose, resulting in an equation that can predict the activity of a compound based on its descriptor values. nih.govresearchgate.net

The robustness and predictive power of the developed model are then rigorously evaluated through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate set of compounds that were not used in the model's development. A statistically significant and validated model can then be confidently used to predict the chemical behavior of compounds like this compound, for which experimental data may be unavailable.

To illustrate the types of data used in such models, the following table presents a selection of computationally predicted molecular descriptors for this compound. These descriptors, which encompass a range of constitutional, physicochemical, and topological properties, would be the foundational data for any predictive modeling study involving this compound.

Table 1: Selected Molecular Descriptors for this compound
Descriptor TypeDescriptor NamePredicted Value
PhysicochemicalMolecular Weight206.28 g/mol
PhysicochemicalXLogP33.6
ConstitutionalHeavy Atom Count15
ConstitutionalRotatable Bond Count5
TopologicalTopological Polar Surface Area26.3 Ų
ConstitutionalHydrogen Bond Donor Count0
ConstitutionalHydrogen Bond Acceptor Count2

In a hypothetical predictive modeling study for a property of this compound, such as its odor profile or toxicological endpoint, these descriptors would be calculated along with those for a series of related compounds. A resulting QSAR or QSPR model would take the form of an equation where the property of interest is a function of one or more of these descriptors. For example, a simplified linear model for a particular property might look like:

Property = a(XLogP3) + b(Rotatable Bond Count) + c

Where 'a' and 'b' are coefficients determined from the regression analysis, and 'c' is a constant. By inputting the descriptor values for this compound into such a validated equation, a prediction of its chemical behavior could be obtained. This computational approach offers a cost-effective and efficient means of prioritizing chemicals for further experimental testing and for gaining insights into the molecular features that drive their properties and activities.

Q & A

Basic: What are the optimized synthetic routes for 2-Methylbutyl phenylacetate, and how can reaction conditions influence yield?

Answer:
this compound can be synthesized via esterification of phenylacetic acid with 2-methylbutanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

  • Temperature: Maintain 110–120°C to favor ester formation while minimizing side reactions like dehydration of the alcohol .
  • Molar ratio: A 1:1.2 (acid:alcohol) ratio optimizes conversion. Excess alcohol shifts equilibrium toward ester formation.
  • Catalyst loading: 1–3% w/w of acid catalyst balances reactivity and post-reaction purification challenges.
  • Purification: Distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates the ester with >95% purity. Gas chromatography (GC) with flame ionization detection (FID) is recommended for yield analysis .

Basic: What analytical techniques are most reliable for characterizing this compound in complex mixtures?

Answer:

  • GC-MS: Ideal for quantifying purity and identifying volatile byproducts. Use a mid-polarity column (e.g., DB-5MS) with a temperature gradient of 50°C (hold 2 min) to 280°C at 10°C/min. Characteristic fragments include m/z 104 (benzyl ion) and 91 (tropylium ion) .
  • NMR: 1H^1H-NMR resolves ester-specific signals: δ 0.9–1.0 (methyl group), δ 4.1–4.3 (CH2_2 adjacent to the ester oxygen), and δ 7.2–7.4 (aromatic protons). 13C^{13}C-NMR confirms the carbonyl carbon at ~170 ppm .
  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm separate non-volatile impurities. Use acetonitrile/water (70:30) as the mobile phase .

Advanced: How does this compound induce apoptosis in cancer cell lines, and what experimental models validate this mechanism?

Answer:
In osteosarcoma cell lines (e.g., MG-63), this compound analogs (e.g., phenylacetate) trigger apoptosis via:

  • Cell cycle arrest: G1 phase arrest mediated by upregulation of p21Cip1^\text{Cip1} and dephosphorylation of retinoblastoma protein (pRb) .
  • Apoptotic markers: Reduced Bcl-2 expression and increased Bax/Bcl-2 ratio, detected via Western blotting. Caspase-3 activation is quantified using fluorometric assays .
  • Experimental design: Cells are treated with 5–10 mM phenylacetate for 48–72 hours. Flow cytometry (Annexin V/PI staining) confirms apoptosis, while mitochondrial membrane potential is assessed via JC-1 dye .

Advanced: What bacterial catabolic pathways degrade this compound, and how can these be studied in environmental isolates?

Answer:
Aerobic bacteria (e.g., Pseudomonas bryophila) utilize phenylacetate via the oxepin-CoA pathway :

  • Key enzymes: Phenylacetate-CoA ligase and oxepin-CoA hydrolase. Gene knockout studies (e.g., paaK mutants) confirm pathway dependency .
  • Fitness assays: Growth in minimal media with phenylacetate as the sole carbon source. Fitness scores are quantified via transposon-sequencing (Tn-Seq) .
  • Metabolite profiling: LC-MS/MS identifies intermediates like phenylacetyl-CoA and 2-oxepin-2-ylacetyl-CoA .

Advanced: What pharmacokinetic challenges arise when studying this compound in hepatic models, and how are they addressed?

Answer:

  • Bioavailability: Low water solubility limits absorption. Formulate with cyclodextrins or lipid nanoparticles to enhance dissolution .
  • Metabolic stability: In vitro assays using liver microsomes (human or rat) quantify cytochrome P450-mediated oxidation. Co-administration with L-ornithine reduces ammonia toxicity in cirrhotic models .
  • Dosing regimens: In phase 2a trials, 20 g/day oral doses of phenylacetate derivatives (e.g., L-ornithine phenylacetate) are tolerated in cirrhotic patients. Plasma ammonia levels are monitored via enzymatic assays .

Basic: What are the stability and reactivity considerations for storing this compound?

Answer:

  • Storage: Store in amber glass at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Shelf life exceeds 12 months with <5% degradation .
  • Reactivity: Avoid strong oxidizers (e.g., HNO3_3) and bases (e.g., NaOH), which hydrolyze the ester to phenylacetic acid. Conduct compatibility tests via DSC (differential scanning calorimetry) .
  • Handling: Use PPE (gloves, goggles) and fume hoods. Waste must be neutralized with 1 M NaOH before disposal .

Advanced: How is this compound utilized in polymer synthesis, and what properties does it confer?

Answer:
As a monomer or plasticizer:

  • Copolymer synthesis: Radical polymerization with styrene or methyl methacrylate yields thermoplastic elastomers. TgT_g (glass transition temperature) is modulated by the ester’s bulky side chain (DSC analysis) .
  • Material properties: Enhances flexibility (Young’s modulus reduced by 30–40%) and UV stability (confirmed via accelerated weathering tests) .

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